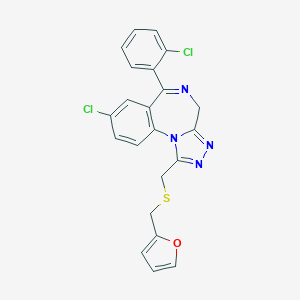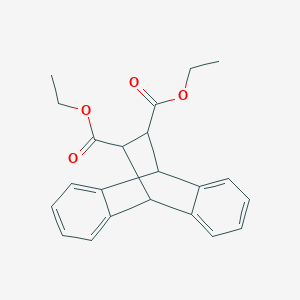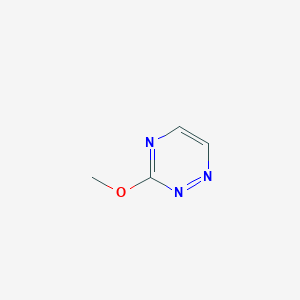
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)- is a compound that belongs to the class of benzodiazepines. It has been extensively studied for its potential applications in various fields, including scientific research.
Mecanismo De Acción
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)- involves the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. It enhances the activity of GABA by binding to the benzodiazepine site on the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the anxiolytic, sedative, hypnotic, and anticonvulsant effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)- include sedation, muscle relaxation, anticonvulsant activity, and anxiolysis. It can also cause amnesia and impair cognitive function. The compound has a short half-life and is rapidly metabolized in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)- in lab experiments include its well-established mechanism of action and its ability to modulate the GABA neurotransmitter system. The compound is also readily available and has been extensively studied. However, the compound has limitations, including its potential to cause amnesia and cognitive impairment, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)-. These include the development of more selective and potent compounds that target specific subtypes of the GABA-A receptor. The compound can also be studied for its potential applications in the treatment of various neurological disorders, such as anxiety, depression, and insomnia. Additionally, the compound can be studied for its potential applications in the field of drug discovery and development.
Conclusion:
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)- is a compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic, sedative, hypnotic, and anticonvulsant effects. The compound modulates the GABA neurotransmitter system and has a short half-life. While the compound has limitations, it has several potential future directions for study, including the development of more selective and potent compounds and its potential applications in the treatment of various neurological disorders.
Métodos De Síntesis
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)- involves the reaction of 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)-1,2,4-triazolo[4,3-a]benzodiazepine with a suitable reagent. The synthesis method is complex, and various modifications have been proposed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)- has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic, sedative, hypnotic, and anticonvulsant effects. It has also been studied for its potential applications in the treatment of various neurological disorders, such as epilepsy, anxiety, and insomnia.
Propiedades
Número CAS |
85677-76-5 |
|---|---|
Nombre del producto |
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((2-furanylmethyl)thio)methyl)- |
Fórmula molecular |
C22H16Cl2N4OS |
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
8-chloro-6-(2-chlorophenyl)-1-(furan-2-ylmethylsulfanylmethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C22H16Cl2N4OS/c23-14-7-8-19-17(10-14)22(16-5-1-2-6-18(16)24)25-11-20-26-27-21(28(19)20)13-30-12-15-4-3-9-29-15/h1-10H,11-13H2 |
Clave InChI |
OYJNAPTZGRVBQZ-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSCC5=CC=CO5 |
SMILES canónico |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSCC5=CC=CO5 |
Otros números CAS |
85677-76-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B188529.png)

![2-(Methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B188533.png)

![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)







